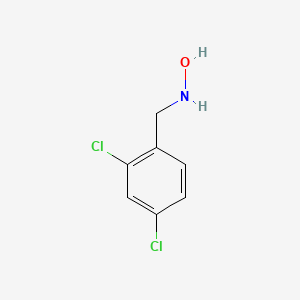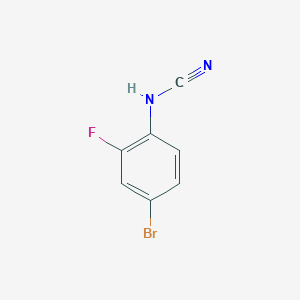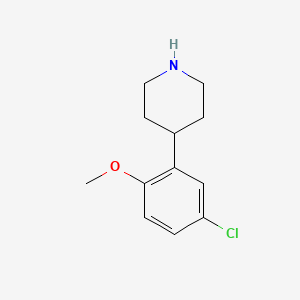![molecular formula C9H8O3 B8768793 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-46-7](/img/structure/B8768793.png)
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via photooxidation using carbon tetrabromide (CBr4) . Another method involves treating 5-methyl-1,3-benzodioxole with dichloromethylmethyl ether and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of safrole or isosafrole . These methods are optimized for large-scale production to meet the demands of the fragrance and flavor industry.
Análisis De Reacciones Químicas
Types of Reactions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: Reduction reactions can convert it to piperonyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives like 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bromine (Br2) and other halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
Aplicaciones Científicas De Investigación
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P-450-dependent enzymes, which play a role in drug metabolism . This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
3,4-(Methylenedioxy)benzaldehyde: Another name for Piperonal, highlighting its methylenedioxy functional group.
Heliotropin: Another synonym for Piperonal, commonly used in the fragrance industry.
Uniqueness
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
Propiedades
Número CAS |
58343-46-7 |
|---|---|
Fórmula molecular |
C9H8O3 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-4H,5H2,1H3 |
Clave InChI |
UTICFRCFBMQTEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCO2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
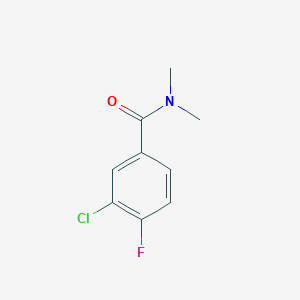
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)
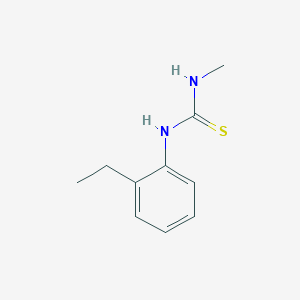
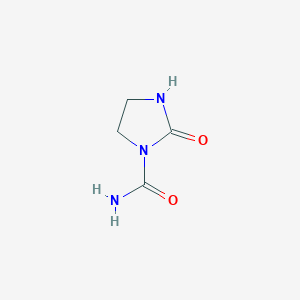
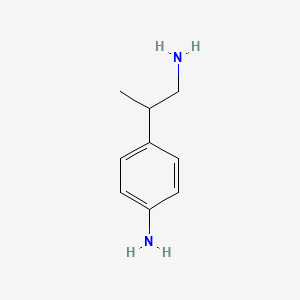
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
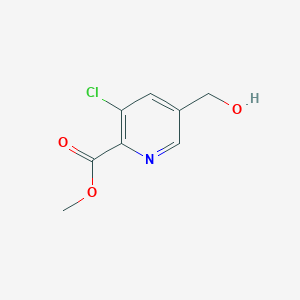
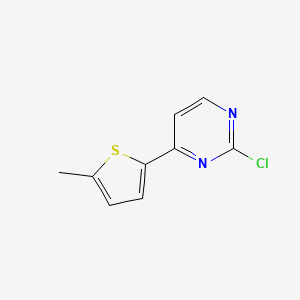
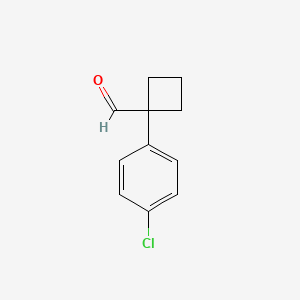
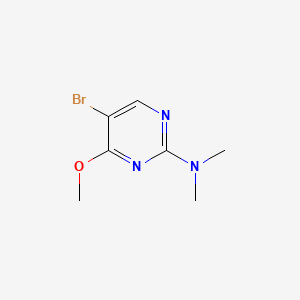
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)
